molecular formula C13H9N B1196314 Benzo[h]quinoline CAS No. 230-27-3

Benzo[h]quinoline

Cat. No. B1196314
Key on ui cas rn: 230-27-3
M. Wt: 179.22 g/mol
InChI Key: WZJYKHNJTSNBHV-UHFFFAOYSA-N
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Patent
US06221606B1

Procedure details

Compound 13 was synthesized according to the procedure outlined above in Example 3 for the synthesis of the N-methyl-hydroxybenzoquinoline derivative 15. Compound 13 was then alkylated according to the general amino group alkylation procedure described above in Example 3, this time using 1,3-propane sultone as the allylating agent rather than MeI, to give a 5-methoxybenzoquinoline-N-propanesulfonic acid intermediate 16 (1HNMR: CD3OD d 7.94 (d, 1 H, 3=8.7 Hz), 7.65 (d, 1 H, J 8.4 Hz), 7.32 (t, 1 H), 7.27 (t, 1 H), 6.85 (s, 1 A), 4.89 (s, 3 H), 3.20 (m, 2 H), 3.08 (bt, 2 H, J=6 Hz), 2.91 (m, 2 H), 2.72 (t, 2 H, J=6.6 Hz), 2.33 (m, 2 H), 1.89 (m, 2 H). Subsequent methoxy group deprotection of compound 16 by the general boron tribronide procedure described above in Example I resulted in the 3-(5-hydroxybenzoquinolin-1-yl) propanesulfonic acid 17.
Name
N-methyl-hydroxybenzoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]3=2)[CH:5]=[CH:4][CH:3]1[OH:16].[N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]3[CH:30]=[CH:29][CH:28]=[CH:27][C:25]3=2)[CH:20]=[CH:19][CH:18]=1.[CH2:31]1[CH2:37][S:34](=[O:36])(=[O:35])[O:33][CH2:32]1.CI>>[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]3=2)[CH:5]=[CH:4][CH:3]=1.[CH3:3][O:16][C:22]1[CH:23]=[C:24]2[CH:30]=[CH:29][CH:28]=[CH:27][C:25]2=[C:26]2[C:21]=1[CH:20]=[CH:19][CH2:18][N:17]2[CH2:32][CH2:31][CH2:37][S:34]([OH:33])(=[O:36])=[O:35]

Inputs

Step One
Name
N-methyl-hydroxybenzoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C=CC2=CC=C3C(=C12)C=CC=C3)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=C3C(=C12)C=CC=C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COS(=O)(=O)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=C3C(=C12)C=CC=C3
Name
Type
product
Smiles
COC1=C2C=CCN(C2=C2C(=C1)C=CC=C2)CCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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